

The Early Preclinical Development of Quizartinib: A Technical Guide

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Compound of Interest		
Compound Name:	Quizartinib Dihydrochloride	
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Introduction

Quizartinib (formerly AC220) is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated significant clinical activity in patients with acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations, a patient population with a historically poor prognosis. This technical guide provides an in-depth overview of the critical preclinical studies that underpinned the clinical development of quizartinib, focusing on its mechanism of action, key in vitro and in vivo data, and the experimental methodologies employed.

Mechanism of Action

Quizartinib is a type II tyrosine kinase inhibitor, meaning it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase.[1] This binding occurs in the juxtamembrane region, which is adjacent to the ATP-binding pocket, thereby preventing the kinase from adopting its active state and inhibiting autophosphorylation.[2][3] This targeted inhibition effectively blocks the downstream signaling cascades that are constitutively activated by FLT3-ITD mutations, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, ultimately leading to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[3][4]

A significant contributor to the in vivo activity of quizartinib is its major active metabolite, AC886. [5][6] Preclinical studies have shown that AC886 is formed through cytochrome P450 3A



(CYP3A)-mediated metabolism and exhibits potency and selectivity for FLT3 similar to that of the parent compound.[4][5]

Quantitative Preclinical Data

The preclinical efficacy of quizartinib and its active metabolite, AC886, has been rigorously quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these foundational experiments.

Table 1: In Vitro Kinase Binding Affinity and Inhibitory

Activity

Compound	Target	Assay Type	Value	Unit	Reference(s
Quizartinib	FLT3	Binding Affinity (Kd)	1.6 - 3.3	nM	[3][7]
AC886	FLT3	Binding Affinity (Kd)	1.1	nM	[3]
Quizartinib	FLT3 (Wild- Type)	Autophospho rylation IC50 (MV4-11 cells)	4.2	nM	[7]
Quizartinib	FLT3-ITD	Autophospho rylation IC50 (MV4-11 cells)	1.1	nM	[7]
Quizartinib	FLT3	Phosphorylati on IC50 (MV4-11 cells)	0.50	nM	[8][9]
AC886	FLT3	Phosphorylati on IC50 (MV4-11 cells)	0.18	nM	[8][9]



Table 2: In Vitro Anti-proliferative Activity in FLT3-ITD+

Cell Line	Compound	IC50	Unit	Reference(s)
MV4-11	Quizartinib	0.40	nM	[3]
MV4-11	AC886	0.21	nM	[10]
MOLM-13	Quizartinib	0.89	nM	[3]
MOLM-13	AC886	0.36	nM	[10]
MOLM-14	Quizartinib	0.73	nM	[3]
MOLM-14	AC886	0.23	nM	[10]

Table 3: In Vivo Antitumor Efficacy in AML Xenograft

Models

Model	Compoun d	Dose Range	Efficacy Metric	Value	Unit	Referenc e(s)
MV4-11 Xenograft (NOD/SCI D mice)	Quizartinib	0.3 - 10	EC90	0.73	mg/kg	[5][8]
MV4-11 Xenograft (NOD/SCI D mice)	AC886	0.3 - 10	EC90	0.92	mg/kg	[5][8]
FLT3-ITD+ Xenograft	Quizartinib	≥1	Tumor Regression	-	-	[6][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the core experimental protocols used in the early evaluation of quizartinib.



Kinase Selectivity Profiling (KINOMEscan™)

The kinase selectivity of quizartinib was assessed using the KINOMEscan™ platform (DiscoverX), a competitive binding assay.

- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.
- Protocol Outline:
 - A panel of over 400 human kinases was utilized.[6][8]
 - Quizartinib was prepared at a specified concentration and incubated with the kinasephage constructs.
 - The mixture was then added to wells containing the immobilized ligand.
 - After an incubation period to allow for binding competition, the wells were washed to remove unbound components.
 - The amount of DNA-tagged kinase remaining bound to the immobilized ligand was quantified by qPCR.
 - Results were typically expressed as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) were calculated from these binding competition data.[6]

Cell Viability and Proliferation Assays

The anti-proliferative effects of quizartinib on AML cell lines were primarily determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

- Assay Principle: This assay quantifies ATP, an indicator of metabolically active cells. A
 luciferase reaction generates a luminescent signal that is proportional to the amount of ATP
 present.[11]
- Protocol Outline:



- Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[12]
- Cell Seeding: Cells were seeded into opaque-walled 96-well plates at a predetermined density.
- Compound Treatment: Cells were treated with a range of concentrations of quizartinib or AC886 (typically from 0.153 to 10,000 nM) and incubated for a specified period (e.g., 3 days).[8]
- Assay Procedure:
 - The plates were equilibrated to room temperature.[13]
 - A volume of CellTiter-Glo® Reagent equal to the culture medium volume was added to each well.[13]
 - The contents were mixed on an orbital shaker to induce cell lysis.[13]
 - After a brief incubation to stabilize the luminescent signal, the luminescence was read using a plate luminometer.[13]
- Data Analysis: The luminescent signal was used to calculate the percentage of viable cells relative to a vehicle-treated control. IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for FLT3 and Downstream Signaling

Western blotting was employed to assess the inhibitory effect of quizartinib on the phosphorylation of FLT3 and its downstream signaling proteins.

- Protocol Outline:
 - Cell Treatment: AML cells (e.g., MV4-11, MOLM-14) were treated with various concentrations of quizartinib, AC886, or a DMSO control for a specified duration (e.g., 2 hours).[8]



- Cell Lysis: Cells were harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors.[8]
- Protein Quantification: The protein concentration of the cell lysates was determined using a standard protein assay (e.g., BCA assay).
- Immunoprecipitation (for p-FLT3): For enhanced detection of phosphorylated FLT3, immunoprecipitation was performed using an anti-FLT3 antibody.[9]
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane was blocked to prevent non-specific antibody binding.
 - The membrane was incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK1/2.[8][14]
 - After washing, the membrane was incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
 - The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The antitumor activity of quizartinib in a living organism was evaluated using mouse xenograft models.

- Protocol Outline:
 - Animal Model: Immunocompromised mice, such as NOD/SCID or NSG mice, were used to prevent rejection of the human tumor cells.[5][8][12]
 - Cell Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) were injected either subcutaneously into the flank or intravenously via the tail vein.[5][12]

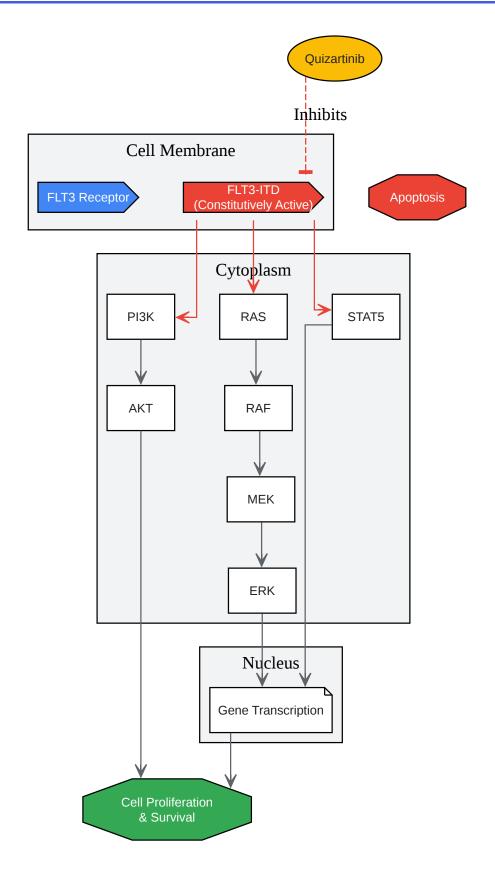


- Tumor Growth and Monitoring: For subcutaneous models, tumor volume was monitored regularly using caliper measurements and calculated using a standard formula (e.g., (length x width²) / 2). For intravenous models, disease progression was monitored by assessing animal health and, in some cases, through bioluminescence imaging.[15]
- Drug Administration: Once tumors were established or leukemia was engrafted, mice were randomized into treatment and control groups. Quizartinib, AC886, or a vehicle control was administered orally, typically once daily, at specified doses (e.g., 0.3 to 10 mg/kg).[5]
 [8]
- Efficacy Endpoints: The primary efficacy endpoints included tumor growth inhibition, reduction in tumor burden, and prolongation of survival. Animal body weight was also monitored as a measure of toxicity.[5][8]
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples were collected at various time points after drug administration to determine the concentrations of quizartinib and AC886. Tumor tissue could also be collected to assess the inhibition of FLT3 phosphorylation in vivo.

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the FLT3 signaling pathway, a typical experimental workflow for in vitro screening, and the logical progression of quizartinib's early preclinical development.

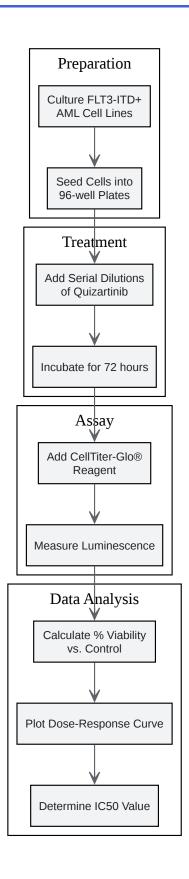




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Caption: FLT3-ITD signaling pathway and the inhibitory action of quizartinib.

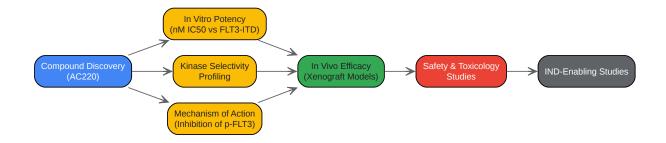




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Caption: Workflow for in vitro cell viability screening of quizartinib.





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Caption: Logical flow of early preclinical development for quizartinib.

Conclusion

The early preclinical development of quizartinib was characterized by a systematic and rigorous evaluation of its potency, selectivity, and mechanism of action. The in vitro studies conclusively demonstrated its nanomolar efficacy against FLT3-ITD positive AML cells, which was further validated by significant antitumor activity in in vivo xenograft models. These foundational studies, employing the detailed experimental protocols outlined in this guide, provided a strong rationale for the clinical investigation of quizartinib and ultimately led to its approval as a targeted therapy for a patient population with a critical unmet medical need. The data and methodologies presented herein serve as a comprehensive resource for researchers in the field of targeted cancer therapy and drug development.

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